molecular formula C25H22O10 B13706663 5-[Bis(3-carboxy-4-hydroxy-5-methyl-phenyl)-hydroxy-methyl]-2-hydroxy-3-methyl-benzoic acid

5-[Bis(3-carboxy-4-hydroxy-5-methyl-phenyl)-hydroxy-methyl]-2-hydroxy-3-methyl-benzoic acid

Cat. No.: B13706663
M. Wt: 482.4 g/mol
InChI Key: TUNZTQDOLCBBJQ-UHFFFAOYSA-N
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Description

5-[Bis(3-carboxy-4-hydroxy-5-methyl-phenyl)-hydroxy-methyl]-2-hydroxy-3-methyl-benzoic acid is a complex organic compound characterized by multiple hydroxyl, carboxyl, and methyl groups. This compound is notable for its intricate structure, which includes multiple aromatic rings and functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[Bis(3-carboxy-4-hydroxy-5-methyl-phenyl)-hydroxy-methyl]-2-hydroxy-3-methyl-benzoic acid typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to various chemical reactions such as esterification, hydroxylation, and carboxylation. Specific reaction conditions, including temperature, pH, and the use of catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale organic synthesis techniques. These methods are designed to optimize yield and purity while minimizing production costs. Techniques such as continuous flow synthesis and the use of automated reactors are often employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

5-[Bis(3-carboxy-4-hydroxy-5-methyl-phenyl)-hydroxy-methyl]-2-hydroxy-3-methyl-benzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carboxyl groups can be reduced to form alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of quinones, while reduction of the carboxyl groups can produce primary alcohols.

Scientific Research Applications

5-[Bis(3-carboxy-4-hydroxy-5-methyl-phenyl)-hydroxy-methyl]-2-hydroxy-3-methyl-benzoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[Bis(3-carboxy-4-hydroxy-5-methyl-phenyl)-hydroxy-methyl]-2-hydroxy-3-methyl-benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and carboxyl groups can form hydrogen bonds and ionic interactions with biological molecules, influencing their function. Additionally, the aromatic rings can participate in π-π interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other polyhydroxybenzoic acids and their derivatives, such as:

  • 3,4,5-Trihydroxybenzoic acid
  • 2,3,4-Trihydroxybenzoic acid
  • 3,5-Dihydroxy-4-methylbenzoic acid

Uniqueness

What sets 5-[Bis(3-carboxy-4-hydroxy-5-methyl-phenyl)-hydroxy-methyl]-2-hydroxy-3-methyl-benzoic acid apart is its unique combination of functional groups and aromatic rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C25H22O10

Molecular Weight

482.4 g/mol

IUPAC Name

5-[bis(3-carboxy-4-hydroxy-5-methylphenyl)-hydroxymethyl]-2-hydroxy-3-methylbenzoic acid

InChI

InChI=1S/C25H22O10/c1-10-4-13(7-16(19(10)26)22(29)30)25(35,14-5-11(2)20(27)17(8-14)23(31)32)15-6-12(3)21(28)18(9-15)24(33)34/h4-9,26-28,35H,1-3H3,(H,29,30)(H,31,32)(H,33,34)

InChI Key

TUNZTQDOLCBBJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)C(=O)O)C(C2=CC(=C(C(=C2)C)O)C(=O)O)(C3=CC(=C(C(=C3)C)O)C(=O)O)O

Origin of Product

United States

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